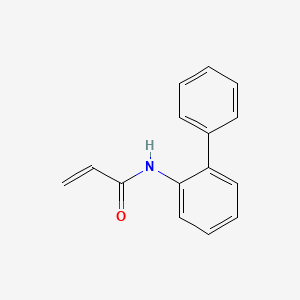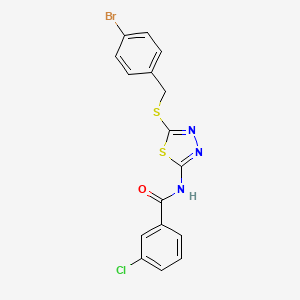
N-(1,1'-ビフェニル)-2-イルプロプ-2-エナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.275. The purity is usually 95%.
BenchChem offers high-quality N-(2-phenylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-phenylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
共有結合有機構造体 (COFs) と階層的細孔
機能性材料
要約すると、N-(2-フェニルフェニル)プロプ-2-エナミドは、材料科学から有機エレクトロニクス、環境修復まで、さまざまな分野で有望です。研究者たちは、その可能性を最大限に引き出すことを目指して、その特性と用途を探求し続けています。 特定の分野についてさらに詳しく知りたい場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
The primary targets of N-{[1,1’-biphenyl]-2-yl}prop-2-enamide, also known as N-(2-phenylphenyl)prop-2-enamide, are the PD-1/PD-L1 proteins . These proteins play a crucial role in the immune system, particularly in the regulation of T-cell activity. Inhibiting the interaction between PD-1 and PD-L1 can enhance the body’s immune response against cancer cells .
Mode of Action
N-(2-phenylphenyl)prop-2-enamide interacts with its targets by inhibiting the PD-1/PD-L1 pathway . This inhibition prevents the deactivation of T-cells, thereby enhancing the immune response against cancer cells. The compound’s interaction with its targets leads to changes in the immune response, specifically an increase in the activity of T-cells .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a key regulatory pathway in the immune system . By inhibiting this pathway, N-(2-phenylphenyl)prop-2-enamide enhances the immune response against cancer cells. The downstream effects of this action include increased T-cell activity and potentially improved outcomes in cancer treatment .
Result of Action
The result of N-(2-phenylphenyl)prop-2-enamide’s action is an enhanced immune response against cancer cells. By inhibiting the PD-1/PD-L1 pathway, the compound increases T-cell activity, which can lead to the destruction of cancer cells .
Action Environment
The action of N-(2-phenylphenyl)prop-2-enamide can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s stability and efficacy. Additionally, the compound’s action may be influenced by the physiological environment, including pH levels and the presence of other biochemicals .
生化学分析
Biochemical Properties
It is known that biphenyl derivatives can interact with various enzymes and proteins . For instance, biphenyl-2,3-diol 1,2-dioxygenase is an enzyme that interacts with biphenyl derivatives . The nature of these interactions could be influenced by the specific structural features of N-{[1,1’-biphenyl]-2-yl}prop-2-enamide .
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies could focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-{[1,1’-biphenyl]-2-yl}prop-2-enamide at different dosages in animal models have not been reported yet. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-(2-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDUCWWSKVFPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)



![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)


![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)
![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)
